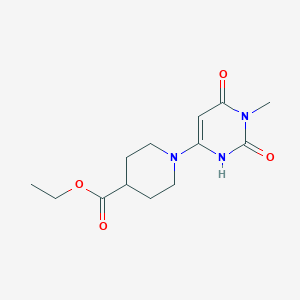

Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate

Description

Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a tetrahydropyrimidinone (a uracil derivative) fused to a piperidine ring via a nitrogen linkage. The piperidine moiety is substituted with an ethyl carboxylate group at the 4-position.

Key structural attributes:

Properties

Molecular Formula |

C13H19N3O4 |

|---|---|

Molecular Weight |

281.31 g/mol |

IUPAC Name |

ethyl 1-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)piperidine-4-carboxylate |

InChI |

InChI=1S/C13H19N3O4/c1-3-20-12(18)9-4-6-16(7-5-9)10-8-11(17)15(2)13(19)14-10/h8-9H,3-7H2,1-2H3,(H,14,19) |

InChI Key |

FQBRVDWJFPJJJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=CC(=O)N(C(=O)N2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl piperidine-4-carboxylate with 1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine under acidic or basic conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with catalysts like methanesulfonic acid to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or tetrahydropyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric Variants: Piperidine-3-carboxylate vs. Piperidine-4-carboxylate

A closely related isomer, Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-3-carboxylate (CAS: 950275-83-9), differs only in the position of the ethyl carboxylate group (3- vs. 4-position on the piperidine ring). This minor structural change can significantly alter physicochemical properties:

The positional isomerism may influence solubility, bioavailability, and binding affinity in biological systems due to steric and electronic effects.

Pyrimidinone Derivatives with Variable Substituents

Ethyl 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine-4-carboxylate

- Molecular Formula : C₁₃H₁₉N₃O₃

- Key Difference : Replaces the 1-methyl-2,6-dioxo group with a 4-hydroxy-6-methyl substituent on the pyrimidine ring .

Methyl [(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)thio]acetate

Functionalized Piperidine Derivatives

Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate

- Synthetic Pathway : Prepared via oxime formation and hydrogenation () .

- Structural Contrast: Contains a methoxyimino group and an additional ethoxycarbonylpropyl chain, increasing molecular complexity and steric bulk.

- Analytical Data : ¹H NMR (CDCl₃) shows distinct signals for the oxime (δ 3.85 ppm) and ethoxy groups (δ 4.16–4.08 ppm), differentiating it from the main compound.

Methyl 1-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)acetyl]piperidine-4-carboxylate

- Molecular Formula : C₁₆H₂₁N₅O₅

- Key Difference: Replaces the pyrimidinone core with a purine-dione system .

MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)

- Contrast : The main compound lacks the phenyl group critical for MPTP’s bioactivity, suggesting divergent pharmacological profiles.

Data Tables

Table 1: Structural and Commercial Comparison of Selected Analogues

Biological Activity

Ethyl 1-(1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tetrahydropyrimidine moiety. Its structural complexity is indicative of its diverse biological interactions. The molecular formula is , and it possesses significant lipophilicity, which may influence its bioavailability and interaction with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, compounds with similar structural motifs have been evaluated for their efficacy against the Ebola virus (EBOV). In vitro assays demonstrated that certain piperidine derivatives inhibited viral entry effectively, suggesting a potential mechanism of action involving the blockade of viral fusion or entry pathways .

Anticancer Properties

Research has also explored the anticancer potential of piperidine derivatives. A study highlighted the synthesis of 2-substituted piperidines that showed promising cytotoxicity against various cancer cell lines. These compounds were assessed for their ability to induce apoptosis in tumor cells, with some exhibiting submicromolar activity against specific cancers .

The mechanisms underlying the biological activities of these compounds often involve modulation of key signaling pathways. For example, studies suggest that the inhibition of specific enzymes or receptors can lead to altered cellular responses in infected or cancerous cells. The interaction with target proteins can result in downstream effects such as reduced proliferation or enhanced apoptosis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data from similar compounds indicate favorable ADME characteristics, including good oral bioavailability and metabolic stability. However, toxicity assessments are essential to ensure safety in therapeutic applications.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Lipophilicity | High |

| Antiviral Activity | Effective against EBOV |

| Anticancer Activity | Cytotoxic to various cancer lines |

| Mechanism of Action | Inhibition of viral entry/signaling pathways |

Study on Antiviral Efficacy

A significant study evaluated several piperidine derivatives for their antiviral efficacy against EBOV. Among the tested compounds, those structurally related to this compound demonstrated effective inhibition at low micromolar concentrations. The study utilized both cell viability assays and viral entry assays to assess the activity comprehensively .

Cancer Cell Line Studies

In another investigation focused on anticancer properties, a series of piperidine-based compounds were synthesized and tested against human cancer cell lines. The results indicated that certain modifications to the piperidine structure significantly enhanced cytotoxicity compared to standard chemotherapeutic agents. The study emphasized the importance of structural optimization in developing effective anticancer drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.